1-(3-Ethylpiperidin-1-yl)sulfonylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylpiperidin-1-yl)sulfonylazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound is also known as Compound X and is a potent and selective blocker of the neuronal sodium channel Nav1.7.
Mécanisme D'action
The mechanism of action of 1-(3-Ethylpiperidin-1-yl)sulfonylazepane involves the selective blockade of the Nav1.7 sodium channel, which is expressed in sensory neurons. This blockade leads to the inhibition of the transmission of pain signals, which can be beneficial in the treatment of chronic pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. By selectively blocking the Nav1.7 sodium channel, this compound inhibits the transmission of pain signals, which can result in pain relief. Additionally, this compound has been shown to have a low potential for causing side effects, which makes it an attractive option for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Ethylpiperidin-1-yl)sulfonylazepane in lab experiments include its potency and selectivity for the Nav1.7 sodium channel, which makes it a useful tool for studying the role of this channel in pain transmission. Additionally, this compound has a low potential for causing side effects, which makes it a safer option for lab experiments.
The limitations of using this compound in lab experiments include its high cost and limited availability. Additionally, this compound may not be suitable for studying the role of other sodium channels or ion channels in pain transmission.
Orientations Futures
There are several future directions for the study of 1-(3-Ethylpiperidin-1-yl)sulfonylazepane. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Studying the potential applications of this compound in the treatment of other types of pain, such as neuropathic pain.
3. Investigating the potential of this compound as a therapeutic agent for other diseases or conditions, such as epilepsy or depression.
4. Studying the structure-activity relationship of this compound to identify more potent and selective blockers of the Nav1.7 sodium channel.
5. Developing new methods for delivering this compound to the target site, such as transdermal patches or nanoparticles.
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. Its selective blockade of the Nav1.7 sodium channel makes it a useful tool for studying pain transmission and developing new treatments for chronic pain. However, further research is needed to fully understand the potential of this compound and to identify new directions for its use.
Méthodes De Synthèse
The synthesis of 1-(3-Ethylpiperidin-1-yl)sulfonylazepane involves the reaction of 4-aminobenzenesulfonamide and 3-ethylpiperidine in the presence of a suitable base and solvent. The reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the compound is confirmed by analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
1-(3-Ethylpiperidin-1-yl)sulfonylazepane has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It is a potent and selective blocker of the neuronal sodium channel Nav1.7, which is involved in the transmission of pain signals. Therefore, this compound has potential applications in the treatment of chronic pain.
Propriétés
IUPAC Name |
1-(3-ethylpiperidin-1-yl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-2-13-8-7-11-15(12-13)18(16,17)14-9-5-3-4-6-10-14/h13H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPLLSXAEOILCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.